molecular formula C10H16O3 B14415320 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one CAS No. 80706-77-0

2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one

Cat. No.: B14415320
CAS No.: 80706-77-0
M. Wt: 184.23 g/mol
InChI Key: CEKCLKQPEYBZRU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the catalytic protio-semipinacol ring-expansion reaction. This method relies on the cocatalytic effect of a chiral dual-hydrogen-bond donor with hydrogen chloride, leading to the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for ring-expansion reactions, boronates for hydroboration, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. The compound may exert its effects by undergoing enzymatic reactions, such as cyclopropane ring-opening, which can lead to the formation of covalent bonds with target enzymes . This interaction can affect protein transport and localization, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is unique due to its combination of a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

80706-77-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one

InChI

InChI=1S/C10H16O3/c1-12-9(13-2)10(7-3-4-7)6-5-8(10)11/h7,9H,3-6H2,1-2H3

InChI Key

CEKCLKQPEYBZRU-UHFFFAOYSA-N

Canonical SMILES

COC(C1(CCC1=O)C2CC2)OC

Origin of Product

United States

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